2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE
Description
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a phenyl group and substituted with a fluoromethylphenylacetamide moiety.
Properties
IUPAC Name |
2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-9-10-15(12-18(14)23)25-19(28)13-26-21(29)17-8-5-11-24-20(17)27(22(26)30)16-6-3-2-4-7-16/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPBRUWYCXTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core . . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrido[2,3-d]pyrimidine core can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Common reagents such as halides and amines are used in substitution reactions to introduce different substituents on the phenyl ring.
Cyclization: The formation of the pyrido[2,3-d]pyrimidine core itself involves cyclization reactions.
Scientific Research Applications
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes . By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to cell death . The molecular pathways involved include the activation of DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have similar core structures but differ in their substituents and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also share the pyrido[2,3-d]pyrimidine core but have different functional groups attached, leading to variations in their chemical and biological properties.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with pyrido[2,3-d]pyrimidine compounds.
The uniqueness of 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and its potent biological activity, particularly as a PARP-1 inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
